molecular formula C10H7NO B3369543 3-(Prop-2-yn-1-yloxy)benzonitrile CAS No. 237748-26-4

3-(Prop-2-yn-1-yloxy)benzonitrile

Cat. No.: B3369543
CAS No.: 237748-26-4
M. Wt: 157.17 g/mol
InChI Key: HROAIHLPIWAREZ-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yloxy)benzonitrile is an organic compound with the molecular formula C10H7NO and a molecular weight of 157.17 g/mol . It is characterized by the presence of a prop-2-yn-1-yloxy group attached to a benzonitrile moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yloxy)benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yloxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Prop-2-yn-1-yloxy)benzonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yloxy)benzonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The prop-2-yn-1-yloxy group can also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Prop-2-yn-1-yloxy)benzaldehyde
  • 3-(Prop-2-yn-1-yloxy)benzoic acid
  • 3-(Prop-2-yn-1-yloxy)benzylamine

Uniqueness

Compared to its analogs, 3-(Prop-2-yn-1-yloxy)benzonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound in various research applications .

Properties

IUPAC Name

3-prop-2-ynoxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROAIHLPIWAREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237748-26-4
Record name 3-(prop-2-yn-1-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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